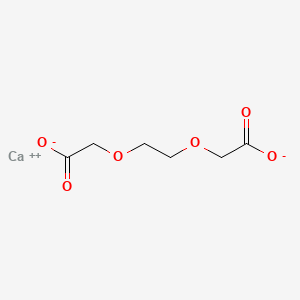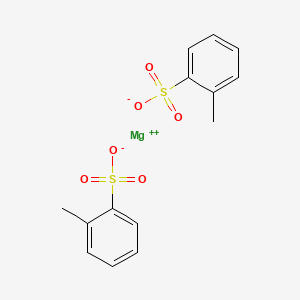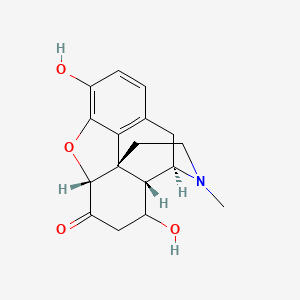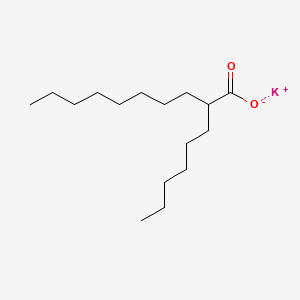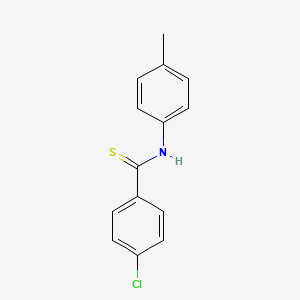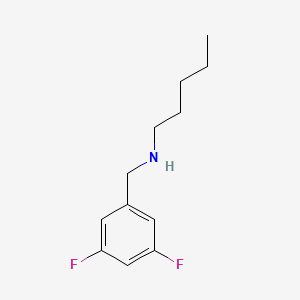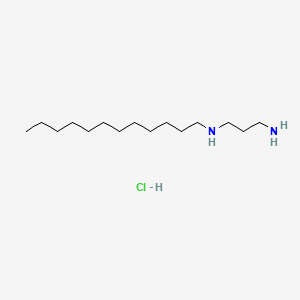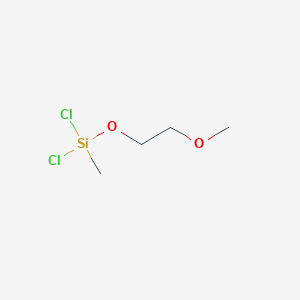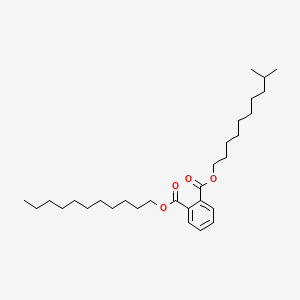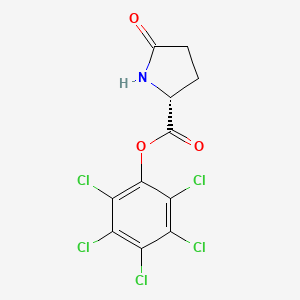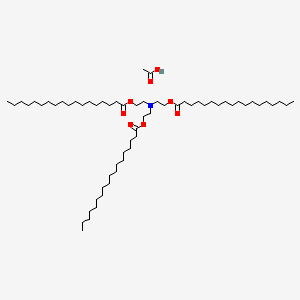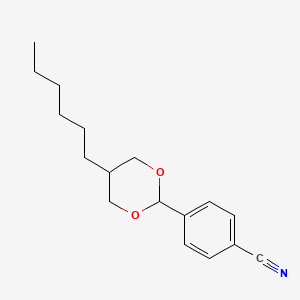
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C16H21NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Attachment of the hexyl chain: The hexyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the benzonitrile group: This step involves the nitration of a benzene ring followed by reduction to form the benzonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of molecular interactions and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, van der Waals interactions, and other types of chemical bonds. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
- 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile
Comparison
Compared to similar compounds, 4-(5-Hexyl-1,3-dioxan-2-yl)benzonitrile has a unique combination of structural features that can influence its reactivity and interactions. The length of the hexyl chain, for example, can affect the compound’s solubility, stability, and ability to interact with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
74800-44-5 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
4-(5-hexyl-1,3-dioxan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-6-15-12-19-17(20-13-15)16-9-7-14(11-18)8-10-16/h7-10,15,17H,2-6,12-13H2,1H3 |
InChI-Schlüssel |
OGCKMDSDEJZJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



